molecular formula C16H21N5OS B4044454 (2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine

(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine

Cat. No.: B4044454
M. Wt: 331.4 g/mol
InChI Key: XRSPYJAXIRILNE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a methylpyrazolyl group, a thiazolyl group, and a pyrrolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would depend on the specific synthetic steps used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the pyrazole and thiazole rings might be involved in aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of certain derivatives, including the exploration of their biological activity, have been a focal point. For example, studies have synthesized and characterized compounds for their antibacterial properties, indicating the potential for developing new antimicrobial agents (Uma et al., 2017). Similarly, the structural characterization of related compounds has provided insights into their chemical properties and interactions (Böck et al., 2021).

Biological Activities

  • Research has also focused on the biological activities of such compounds, including antitumor, antifungal, and antibacterial activities. The identification of pharmacophore sites within these structures has been crucial in understanding their mechanisms of action and potential therapeutic applications (Titi et al., 2020).

Antimicrobial and Antifungal Effects

  • The antimicrobial and antifungal effects of derivatives have been studied extensively, with some compounds showing significant activity against a range of pathogens. This research area holds promise for the development of new treatments for infectious diseases (Jafar, N. N. et al., 2017).

Applications in Material Science

  • Beyond biomedical applications, these compounds have found utility in material science, such as the functional modification of polymers through condensation reactions with various amines. This has implications for developing materials with specific properties for medical and other applications (Aly, H. M. et al., 2015).

Heterocyclic Chemistry

  • The compound's involvement in the synthesis of heterocyclic systems highlights its importance in organic chemistry. Research into the synthesis of pyrazoles, pyridines, and other heterocycles using related compounds as synthons or intermediates reveals its versatility and utility in creating complex chemical structures (Mahata, P. K. et al., 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives have been studied for their biological activity and are found in various pharmaceutical drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many organic compounds are flammable and should be handled with care .

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity in various chemical reactions .

Properties

IUPAC Name

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-19-11-14(10-18-19)12-20(7-8-22-2)13-15-4-3-6-21(15)16-17-5-9-23-16/h3-6,9-11H,7-8,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSPYJAXIRILNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(CCOC)CC2=CC=CN2C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Reactant of Route 2
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Reactant of Route 3
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Reactant of Route 4
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Reactant of Route 5
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine
Reactant of Route 6
Reactant of Route 6
(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine

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